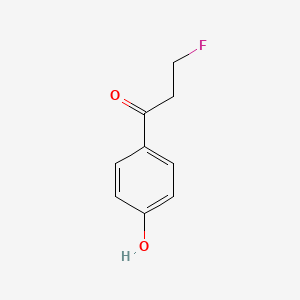
3-Fluoro-1-(4-hydroxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-(4-hydroxyphenyl)-1-propanone is a member of acetophenones.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 3-Fluoro-1-(4-hydroxyphenyl)-1-propanone. The presence of the hydroxyl group and the fluorine substitution enhances its efficacy against various microorganisms.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 mg/mL | |
| Escherichia coli | 0.250 mg/mL | |
| Candida albicans | 0.200 mg/mL |
The compound exhibited significant inhibitory effects against the tested bacterial strains, indicating effective concentrations for antimicrobial action.
Anticancer Activity
Research has indicated that derivatives of β-diketones, including this compound, possess anticancer properties. In vitro studies have shown promising results in reducing cell viability in cancer cells.
Case Study: Anticancer Effects in Breast Cancer Cells
In studies involving MCF-7 breast cancer cells:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM.
- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis induction.
These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting cancer cell survival pathways through mechanisms such as reactive oxygen species generation and inhibition of enzymatic pathways.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound, particularly in models related to Alzheimer's disease. The compound has been shown to exhibit:
- Neuroprotective Effects : It protects against toxicity induced by okadaic acid in human neuroblastoma cell lines (SH-SY5Y).
- Cellular Viability Restoration : In primary cultures of rat cortical neurons, it restored cellular viability after exposure to amyloid peptide Aβ1-42.
These properties highlight its potential role in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.
Propiedades
Número CAS |
451-44-5 |
|---|---|
Fórmula molecular |
C9H9FO2 |
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
3-fluoro-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 |
Clave InChI |
LDIFLNKCBMJTKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCF)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCF)O |
Key on ui other cas no. |
451-44-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















